4-(2-Bromo-5-chlorophenyl)but-3-en-2-one
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Overview
Description
4-(2-Bromo-5-chlorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8BrClO It is a derivative of butenone, featuring a bromine and chlorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-chlorophenyl)but-3-en-2-one typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-chlorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromo-5-chlorophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-chlorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-3-buten-2-one: Similar structure but lacks the bromine atom.
4-(3-Bromophenyl)-but-3-en-2-one: Similar structure but with the bromine atom in a different position.
Uniqueness
4-(2-Bromo-5-chlorophenyl)but-3-en-2-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H8BrClO |
---|---|
Molecular Weight |
259.52 g/mol |
IUPAC Name |
(E)-4-(2-bromo-5-chlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8BrClO/c1-7(13)2-3-8-6-9(12)4-5-10(8)11/h2-6H,1H3/b3-2+ |
InChI Key |
IGVCCSMTGBXFEL-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)Cl)Br |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
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